Cas no 2319831-98-4 (1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole)

1-{1-(2H-1,3-ベンゾジオキソール-5-カルボニル)アゼチジン-3-イルメチル}-1H-1,2,4-トリアゾールは、複素環化合物の一種であり、ベンゾジオキソール基とトリアゾール基を有する特異な構造を特徴とします。この化合物は、医薬品中間体や生物活性物質の開発において重要な役割を果たす可能性があり、高い分子多様性と選択的反応性を提供します。アゼチジン環の剛直性とトリアゾールの配向性により、標的タンパク質との相互作用を最適化する設計が可能です。また、合成プロセスの効率性と安定性にも優れており、創薬研究における有用な骨格として注目されています。

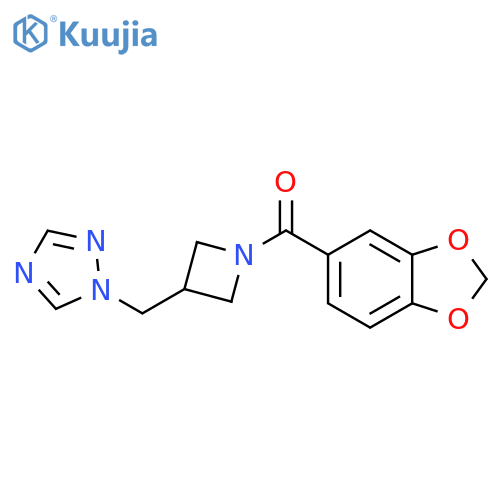

2319831-98-4 structure

商品名:1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole

CAS番号:2319831-98-4

MF:C14H14N4O3

メガワット:286.285962581635

CID:5339587

1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

-

- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

- 1,3-benzodioxol-5-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone

- 1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole

-

- インチ: 1S/C14H14N4O3/c19-14(11-1-2-12-13(3-11)21-9-20-12)17-4-10(5-17)6-18-8-15-7-16-18/h1-3,7-8,10H,4-6,9H2

- InChIKey: ZHIGFLPMNPOSHB-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=C2C(=C1)OCO2)N1CC(CN2C=NC=N2)C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 402

- トポロジー分子極性表面積: 69.5

- 疎水性パラメータ計算基準値(XlogP): 0.9

1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6549-3176-40mg |

1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |

2319831-98-4 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6549-3176-75mg |

1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |

2319831-98-4 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6549-3176-2μmol |

1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |

2319831-98-4 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6549-3176-50mg |

1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |

2319831-98-4 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6549-3176-100mg |

1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |

2319831-98-4 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6549-3176-10mg |

1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |

2319831-98-4 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6549-3176-20mg |

1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |

2319831-98-4 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6549-3176-20μmol |

1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |

2319831-98-4 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6549-3176-2mg |

1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |

2319831-98-4 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6549-3176-3mg |

1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |

2319831-98-4 | 3mg |

$63.0 | 2023-09-08 |

1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

2319831-98-4 (1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole) 関連製品

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 13769-43-2(potassium metavanadate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量